1-bromo-3,5-bis(4-methoxyphenyl)benzene
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Overview
Description
4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene is an organic compound belonging to the terphenyl family This compound is characterized by the presence of two methoxy groups and a bromine atom attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene typically involves the bromination of a dimethoxyterphenyl precursor. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid . The reaction conditions are generally mild, and the yield can be optimized by controlling the temperature and reaction time.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: Various substituted terphenyl derivatives.
Oxidation: Quinones.
Reduction: Debrominated terphenyl derivatives.
Scientific Research Applications
4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Shares similar methoxy and bromine functional groups but differs in the overall structure.
4-Bromo-1,2-dimethoxybenzene: Another related compound with similar functional groups but different substitution patterns.
5-Bromo-2,3-dimethoxypyrimidine: Contains similar functional groups but belongs to a different chemical family.
Uniqueness: 4,4’‘-Dimethoxy-5’-bromo-1,1’:3’,1’'-terbenzene is unique due to its terphenyl backbone, which provides distinct structural and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-bromo-3,5-bis(4-methoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO2/c1-22-19-7-3-14(4-8-19)16-11-17(13-18(21)12-16)15-5-9-20(23-2)10-6-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHMMXBTQHNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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